4-Amino-1-methylpyridin-2(1H)-one
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Description
Synthesis Analysis
The synthesis of pyridinone derivatives is a topic of interest due to their pharmacological significance. Paper describes the synthesis of 3-aminopyridin-2(1H)-one derivatives, which were evaluated for their HIV-1 reverse transcriptase inhibitory properties. The synthesis involved creating potent and selective antagonists with low IC50 values, indicating strong inhibitory effects. Paper discusses a three-component synthesis of novel δ-amino acids incorporating an imidazo[1,2-a]pyridine backbone, showcasing the versatility of pyridinone derivatives in synthesizing complex molecules. Paper presents a method for synthesizing 4-aminopyridines from methylideneisoxazolones and ynamines, involving a [2 + 2] cycloaddition/retro-electrocyclization/decarboxylation reaction sequence.
Molecular Structure Analysis
The molecular structure of pyridinone derivatives is crucial for their biological activity. Paper explores the crystalline adducts of substituted salicylic acids with 4-aminopyridine, revealing diverse supramolecular synthons and the influence of hydrogen bonding on the geometry of these structures. Paper provides a detailed analysis of the crystal structures of 4-aminopyridinium salts of dithiooxalato ligand complexes, highlighting significant π-π and d_z2-π interactions that contribute to the lattice cohesiveness of the compounds.
Chemical Reactions Analysis
The chemical reactivity of pyridinone derivatives is another area of interest. Paper investigates the reaction mechanism of the synthesis of 4-aminopyridines, which involves decarboxylative isomerization with cyclic amino groups. This study provides insight into the potential for creating diverse pyridinone-based structures through various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinone derivatives are essential for their application in drug development. Paper discusses the hydrogen-bonded supramolecular association in organic acid–base salts of 2-amino-4-methylpyridine with various substituted benzoic acids, emphasizing the role of noncovalent interactions in the crystal packing of these compounds. Paper presents a redetermination of the structure of a 4-aminobenzoic acid 4-methylpyridine/4-methylpyridinium 4-aminobenzoate complex, correcting previous structural models and highlighting the importance of accurately determining hydrogen positions for understanding the properties of these salts.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
4-Amino-1-methylpyridin-2(1H)-one derivatives have been explored for their potential as HIV-1 reverse transcriptase inhibitors. Studies on 3-aminopyridin-2(1H)-one derivatives, a closely related compound, have shown potent and selective inhibitory properties against HIV-1, with some analogs demonstrating IC50 values as low as 19 nM. Two compounds from this series have progressed to clinical trials as antiviral agents (Saari et al., 1992).
Drug Solubility Enhancement
Research on improving the solubility of drug-like compounds, a significant challenge in medicinal chemistry, has involved 4-Amino-1-methylpyridin-2(1H)-one. Techniques such as ultrasound irradiation have been used to form salts of poorly soluble compounds, including 4-Amino-1-methylpyridin-2(1H)-one derivatives, enhancing their aqueous solubility. This approach presents a potential template for increasing the solubility of similar compounds (Machado et al., 2013).
Metal Complex Synthesis
4-Amino-1-methylpyridin-2(1H)-one has been used in the synthesis of metal complexes. Research involving the condensation of 1,2-dicyanobenzene and 2-amino-4-methylpyridine, a structurally similar compound, has led to the formation of ligands used in metal complexes. These complexes have shown interesting magnetic, spectral, and electrochemical properties, indicating potential applications in various scientific fields (Gagne et al., 1981).
properties
IUPAC Name |
4-amino-1-methylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8-3-2-5(7)4-6(8)9/h2-4H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGNLDFNDMPVBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538721 |
Source
|
Record name | 4-Amino-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methylpyridin-2(1H)-one | |
CAS RN |
952182-01-3 |
Source
|
Record name | 4-Amino-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-1-METHYLPYRIDIN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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